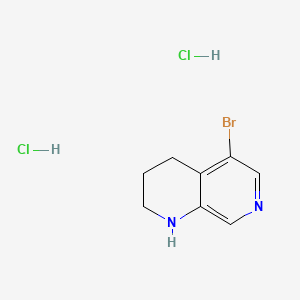

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride

Description

Properties

Molecular Formula |

C8H11BrCl2N2 |

|---|---|

Molecular Weight |

285.99 g/mol |

IUPAC Name |

5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine;dihydrochloride |

InChI |

InChI=1S/C8H9BrN2.2ClH/c9-7-4-10-5-8-6(7)2-1-3-11-8;;/h4-5,11H,1-3H2;2*1H |

InChI Key |

YLYACJSCCPTWHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=NC=C2NC1)Br.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride typically involves:

- Construction of the tetrahydro-1,7-naphthyridine framework via cyclization or condensation reactions starting from substituted pyridine derivatives.

- Introduction of the bromine substituent at the 5-position either by direct bromination of the tetrahydro-1,7-naphthyridine or by using a brominated precursor.

- Formation of the dihydrochloride salt by treatment with hydrochloric acid.

Detailed Synthetic Routes

Cyclization-Based Synthesis

One common approach involves the cyclization of suitably substituted aminopyridines with aldehydes or ketones to form the tetrahydro-1,7-naphthyridine ring. For example:

- Starting from 3-amino-4-bromopyridine or a related brominated aminopyridine, condensation with an aldehyde (such as acetaldehyde) under acidic or catalytic conditions can produce the tetrahydro-1,7-naphthyridine core with bromine already installed at the 5-position.

- Catalysts such as iodine or metal oxides (e.g., MnO2) in mixed solvent systems (e.g., dioxane/water) have been reported to facilitate cyclization with good yields.

- Oxidants like m-nitrobenzenesulfonate (m-NO2PhSO3Na) can be used to promote cyclization and improve yields compared to iodine catalysis.

Bromination of Preformed Tetrahydro-1,7-naphthyridine

Alternatively, the tetrahydro-1,7-naphthyridine core can be synthesized first, followed by selective bromination at the 5-position:

- Bromination is typically achieved using bromine or N-bromosuccinimide (NBS) in acidic media such as acetic acid.

- Careful control of reaction conditions (temperature, solvent, equivalents of brominating agent) is necessary to avoid overbromination or side reactions.

- The brominated intermediate is then isolated and purified before salt formation.

Salt Formation

- The free base of 5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, ether) to precipitate the dihydrochloride salt.

- This step increases the compound’s stability, crystallinity, and water solubility, facilitating handling and characterization.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization/Condensation | 3-amino-4-bromopyridine + acetaldehyde, catalyst (I2 or m-NO2PhSO3Na), solvent (dioxane/water), heat | Formation of 5-bromo-tetrahydro-1,7-naphthyridine core |

| 2 | Bromination (if needed) | Br2 or NBS in AcOH, controlled temperature | Selective bromination at 5-position |

| 3 | Salt formation | HCl in ethanol or ether | 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride |

Analytical and Purification Considerations

- Purity is typically confirmed by NMR, mass spectrometry, and elemental analysis.

- The dihydrochloride salt often crystallizes well, allowing for purification by recrystallization.

- Chromatographic techniques (e.g., flash chromatography) may be used for intermediates.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Advantages | Limitations |

|---|---|---|---|

| Cyclization with brominated precursor | Condensation of 3-amino-4-bromopyridine with aldehydes using iodine or m-NO2PhSO3Na catalyst | High selectivity, good yields, fewer steps | Requires availability of brominated precursor |

| Post-cyclization bromination | Bromination of tetrahydro-1,7-naphthyridine with Br2 or NBS | Flexibility in bromination, mild conditions with NBS | Risk of overbromination, purification needed |

| Salt formation | Treatment with HCl to form dihydrochloride salt | Improves stability and solubility | Requires careful control of stoichiometry |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted naphthyridines .

Scientific Research Applications

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antiparasitic properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride

- CAS Number : 351457-97-1 (free base)

- Molecular Formula : Free base: C₈H₉BrN₂; Dihydrochloride: C₈H₁₁BrCl₂N₂

- Molecular Weight : 213.07 (free base), 286.00 (dihydrochloride)

- Physical Properties :

Synthesis :

The free base is synthesized via direct bromination of 1,7-naphthyridine derivatives in acetic acid with bromine, yielding 5-bromo substitution . The dihydrochloride form is obtained through debenzylation reactions using catalysts like Pd/C under hydrogen gas, followed by HCl treatment .

Applications :

Primarily used as a pharmaceutical intermediate for drug discovery, particularly in kinase inhibitors and anticancer agents .

Structural and Functional Analogues

Key analogues are categorized by halogen type , substitution position , ring saturation , and naphthyridine isomerism .

Table 1: Structural Comparison

Key Differences :

Halogen Type :

- Bromine (Br) vs. Chlorine (Cl): Br has a larger atomic radius and higher polarizability, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to Cl .

- Example: 4-Chloro-1,7-naphthyridine (CAS 1301714-24-8) is less reactive in nucleophilic substitutions than brominated analogues .

Substitution Position :

- Position 5 vs. 6: Steric and electronic effects differ. For instance, 6-bromo substitution (CAS 1260666-49-6) may hinder binding in enzyme active sites compared to 5-bromo derivatives .

Ring Saturation :

- Tetrahydro vs. Aromatic: Saturation reduces aromaticity, altering π-π stacking interactions. The dihydrochloride form (C₈H₁₁BrCl₂N₂) improves solubility but may reduce membrane permeability .

Isomer Type :

- 1,7 vs. 1,8-Naphthyridine: The 1,8-isomer (e.g., GLPBIO’s compound) exhibits distinct electronic properties due to altered nitrogen positioning, affecting hydrogen-bonding capabilities .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Key Observations :

- The dihydrochloride form’s higher molecular weight and ionic nature improve aqueous solubility, critical for intravenous formulations .

- Aromatic bromo derivatives (e.g., 5-Bromo-1,7-naphthyridine) exhibit higher melting points and lower solubility than tetrahydro analogues .

Biological Activity

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

- Molecular Formula : C8H10BrClN2

- Molecular Weight : 249.54 g/mol

- CAS Number : 1432064-93-1

The compound features a bicyclic structure that incorporates a bromine atom, which is crucial for its biological interactions. The tetrahydro configuration enhances its ability to engage with various biological targets.

Biological Activities

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride exhibits several notable biological activities:

Synthesis Methods

Synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine can be achieved through several methods:

- Cyclization Reactions : Utilizing precursors such as 2-amino-3-bromopyridines and aldehydes under acidic conditions to promote cyclization.

- Modified Skraup Reaction : A variation involving the use of oxidizing agents like m-NO2PhSO3Na has been reported to yield high purity products.

Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity.

Study 2: Anticancer Activity

In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that compounds structurally similar to 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine can induce apoptosis through caspase activation pathways. Further research is needed to establish the specific effects of this compound.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine | Similar naphthyridine core | Exhibits distinct pharmacological properties |

| 1-Methyl-1H-pyrrole | Contains a five-membered ring system | Different reactivity patterns due to smaller size |

| 6-Methyl-1H-pyridin-2-one | Varying functional groups | Known for its role in chelation chemistry |

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via bromination of 1,2,3,4-tetrahydro-1,7-naphthyridine using brominating agents (e.g., N-bromosuccinimide) in polar aprotic solvents like DMF or DMSO. Subsequent dihydrochloride salt formation is achieved via HCl gas bubbling or aqueous HCl treatment .

- Critical Parameters :

- Temperature : Bromination typically occurs at 0–25°C to minimize side reactions.

- Stoichiometry : Excess brominating agent (1.2–1.5 equivalents) ensures complete substitution.

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) is used to isolate the dihydrochloride salt .

- Yield Optimization : Pilot reactions with <5% scale are recommended to refine conditions. GC-MS or LC-MS monitors intermediate purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR :

- Key Peaks : The tetrahydro-naphthyridine core shows distinct signals:

- Protons on C2–C4: δ 2.5–3.5 ppm (multiplet, integration for 4H).

- Aromatic protons (C5–C8): δ 7.0–8.5 ppm (doublets/singlets for bromine substitution) .

- Dihydrochloride Confirmation : Broad peaks near δ 10–12 ppm (NH+ in D2O exchange).

- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and NH+ (~2500–3000 cm⁻¹) confirm salt formation .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ for the free base (m/z ~209) and [M+2H-Cl]+ for the dihydrochloride .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

Methodological Answer:

- Solubility :

- Stability :

- Analytical Validation : Accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring are advised for long-term storage protocols .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Methodological Answer:

- Reactivity Prediction :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., bromine substitution susceptibility). Fukui indices highlight nucleophilic attack regions .

- Reaction Pathways : Simulate bromination intermediates using Gaussian or ORCA software to map energy barriers .

- Biological Interactions :

- Validation : Compare computational results with experimental kinetic data (e.g., IC50 values in enzyme assays) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Data Triangulation :

- Assay Variability : Test the compound in standardized panels (e.g., CLSI for antimicrobials, NCI-60 for cytotoxicity) to normalize protocols .

- Metabolic Interference : Use LC-MS/MS to quantify intracellular metabolite changes (e.g., ATP depletion in cytotoxicity vs. membrane disruption in antimicrobial activity) .

- Mechanistic Studies :

Q. How can factorial design optimize reaction conditions for scaled-up synthesis while minimizing impurities?

Methodological Answer:

Q. What are the challenges in correlating in vitro bioactivity with in vivo pharmacokinetics for this compound?

Methodological Answer:

- Bioavailability Barriers :

- PK/PD Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.